molecular formula C6H9ClO2S B3006420 Bicyclo[2.1.1]hexane-2-sulfonyl chloride CAS No. 2416237-24-4

Bicyclo[2.1.1]hexane-2-sulfonyl chloride

Cat. No.: B3006420
CAS No.: 2416237-24-4
M. Wt: 180.65
InChI Key: NSVRJCUKHBAVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.1.1]hexane-2-sulfonyl chloride is a useful research compound. Its molecular formula is C6H9ClO2S and its molecular weight is 180.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

  • Bicyclo[2.1.1]hexane derivatives play a significant role in organic chemistry, particularly in the synthesis of complex molecular structures. For instance, Bentley et al. (1993) discuss the solvolysis of tricyclo[3.1.0.02,6]hex-3-yl and bicyclo[2.1.1]hex-2-yl sulfonates, revealing the formation of various bicyclic and tricyclic compounds with potential applications in synthetic chemistry (Bentley et al., 1993).
  • Rigotti and Bach (2022) developed a visible light-driven approach for synthesizing bicyclo[2.2.1]hexanes, showcasing the potential of these compounds in medicinal chemistry (Rigotti & Bach, 2022).

Chemical Properties and Reactions

  • The study of the molecular structure and reactivity of bicyclic compounds, including those derived from bicyclo[2.1.1]hexane-2-sulfonyl chloride, has been a subject of interest. Favini, Rubino, and Todeschini (1979) utilized the MINDO/3 method to calculate the molecular geometries and structural parameters of such compounds, which has implications for understanding their chemical properties (Favini, Rubino, & Todeschini, 1979).

Applications in Medicinal Chemistry

  • The bicyclo[3.1.0]hexane core structure, closely related to this compound, has been identified as a key component in the design of small molecules with diverse biological activities. This includes its use in nucleoside analogues and as building blocks in bioactive compounds (Jimeno et al., 2011).

Exploration of Chemical Space

  • Research by Herter et al. (2022) on the preparation of new bicyclo[2.1.1]hexane modules highlights the potential of these structures in exploring novel sp^3-rich chemical space. This indicates the versatility of bicyclo[2.1.1]hexane derivatives in synthesizing diverse chemical entities (Herter et al., 2022).

Mechanism of Action

The mechanism of action of Bicyclo[2.1.1]hexane involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This allows for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .

Future Directions

The future directions for Bicyclo[2.1.1]hexane research involve exploring its synthetic accessibility and potential applications in drug design . The bridge positions of Bicyclo[2.1.1]hexane could be used to extend the bioisostere concept to benzenes containing three or more substituents . This opens up opportunities to explore chemical space that is inaccessible to aromatic motifs .

Properties

IUPAC Name

bicyclo[2.1.1]hexane-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2S/c7-10(8,9)6-3-4-1-5(6)2-4/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVRJCUKHBAVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C(C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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